molecular formula C8H9NO3S B2691366 2-Formamido-3-thiophen-3-ylpropanoic acid CAS No. 811860-66-9

2-Formamido-3-thiophen-3-ylpropanoic acid

Cat. No. B2691366
M. Wt: 199.22
InChI Key: KKUSXDCMDBFZML-UHFFFAOYSA-N
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Description

2-Formamido-3-thiophen-3-ylpropanoic acid , also known by its chemical formula C8H9NO3S , is a compound with intriguing properties. Let’s explore its characteristics and applications.



Synthesis Analysis

The synthesis of this compound involves the reaction of 3-thiophenylpropanoic acid with formamide . The formamide group (-NHCHO) reacts with the carboxylic acid group (-COOH) of the thiophenylpropanoic acid, resulting in the formation of the formamido derivative. The synthetic pathway may involve various reagents and conditions, but this fundamental reaction leads to the desired product.



Molecular Structure Analysis

The molecular structure of 2-Formamido-3-thiophen-3-ylpropanoic acid consists of a thiophene ring , a carboxylic acid group , and an amino group (formamido). The thiophene ring imparts aromaticity and contributes to the compound’s overall stability. The presence of the formamido group suggests potential interactions with biological macromolecules.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions, yielding the corresponding carboxylic acid and formamide.

  • Amide Formation : The formamido group can react with other amines or amine derivatives to form amides.

  • Esterification : By reacting with alcohols, the carboxylic acid group can form esters.

  • Acid-Base Reactions : The amino group can act as a base or accept a proton in acid-base reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

  • Solubility : It may dissolve in polar solvents due to the presence of the formamido group.

  • Stability : Stability under various conditions (temperature, pH, light) is crucial for practical applications.


Safety And Hazards

As with any chemical compound, safety precautions are essential. 2-Formamido-3-thiophen-3-ylpropanoic acid should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles) is recommended. Consult safety data sheets (SDS) for specific hazard information.


Future Directions

Future research could explore:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

  • Industrial Applications : Assess its utility in materials science or catalysis.


properties

IUPAC Name

2-formamido-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUSXDCMDBFZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11412969

CAS RN

811860-66-9
Record name 2-formamido-3-(thiophen-3-yl)propanoic acid
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